molecular formula C17H13Cl2N3O2 B299418 N-(2,3-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide

N-(2,3-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide

Cat. No. B299418
M. Wt: 362.2 g/mol
InChI Key: BRIKCAAQKIFVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide, commonly known as DCQ or Dichloroquinazoline, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. DCQ is a member of the quinazoline family of compounds, which have been shown to exhibit a wide range of biological activities, including antitumor, antibacterial, and antiviral properties.

Mechanism of Action

The exact mechanism of action of DCQ is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
DCQ has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and proliferation of bacteria. DCQ has also been shown to exhibit anti-inflammatory activity, and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of DCQ is its potent antitumor activity, particularly against breast and lung cancer cell lines. It also exhibits antibacterial activity against a range of bacteria, including MRSA. However, one limitation of DCQ is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain laboratory settings.

Future Directions

There are several potential future directions for research on DCQ. One area of interest is the development of new synthetic methods for producing DCQ and related compounds. Another area of interest is the exploration of DCQ's potential applications in the treatment of other diseases, such as inflammatory diseases and viral infections. Additionally, further research is needed to fully understand the mechanism of action of DCQ and to identify potential drug targets for future therapeutic development.

Synthesis Methods

DCQ can be synthesized through a multistep process that involves the reaction of 2,3-dichloroaniline with ethyl acetoacetate, followed by cyclization and subsequent reaction with 2-cyanobenzaldehyde. The final product is obtained through a reduction reaction using sodium borohydride.

Scientific Research Applications

DCQ has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity, particularly against breast and lung cancer cell lines. DCQ has also been shown to exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

Molecular Formula

C17H13Cl2N3O2

Molecular Weight

362.2 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C17H13Cl2N3O2/c18-12-5-3-7-14(16(12)19)21-15(23)8-9-22-10-20-13-6-2-1-4-11(13)17(22)24/h1-7,10H,8-9H2,(H,21,23)

InChI Key

BRIKCAAQKIFVPN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=C(C(=CC=C3)Cl)Cl

solubility

3.8 [ug/mL]

Origin of Product

United States

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